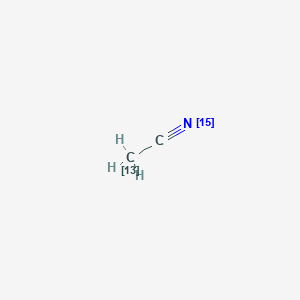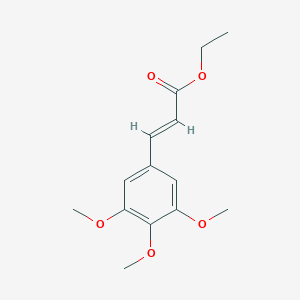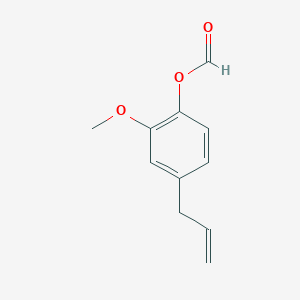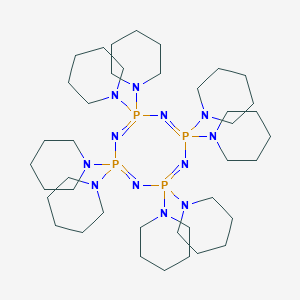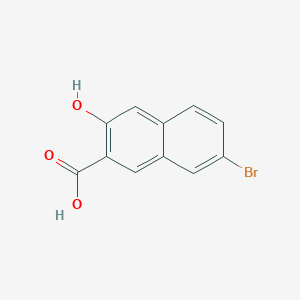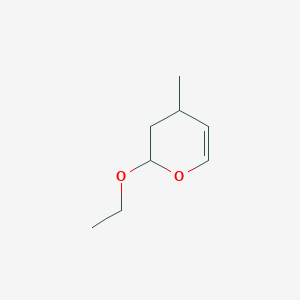
2-Ethoxy-4-methyl-3,4-dihydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methyl-3,4-dihydropyran is a chemical compound that belongs to the family of pyran derivatives. It is commonly used in scientific research as a reagent and a building block for the synthesis of various organic compounds.
Scientific Research Applications
2-Ethoxy-4-methyl-3,4-dihydropyran has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is commonly used as a building block for the synthesis of pyran-containing compounds, which exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Additionally, 2-Ethoxy-4-methyl-3,4-dihydropyran is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction. Additionally, it can undergo various functional group transformations, such as oxidation, reduction, and substitution reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran. However, it has been reported to exhibit low toxicity in animal studies. Additionally, it has been used as a flavoring agent in the food industry, which suggests its safety for human consumption.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block for the synthesis of various organic compounds. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture.
Future Directions
There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran. One area of research could focus on the development of new synthetic methods for the preparation of 2-Ethoxy-4-methyl-3,4-dihydropyran and its derivatives. Additionally, the biological activities and mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran could be studied to identify potential therapeutic applications. Furthermore, the use of 2-Ethoxy-4-methyl-3,4-dihydropyran in the development of new materials, such as polymers and catalysts, could also be explored.
Conclusion
In conclusion, 2-Ethoxy-4-methyl-3,4-dihydropyran is a versatile building block for the synthesis of various organic compounds. It has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran are not well understood. However, it has been reported to exhibit low toxicity in animal studies. The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture. There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran, such as the development of new synthetic methods, the study of its biological activities and mechanism of action, and its use in the development of new materials.
Synthesis Methods
The synthesis of 2-Ethoxy-4-methyl-3,4-dihydropyran involves the reaction of 4-methyl-3-penten-2-one with ethyl vinyl ether in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
properties
CAS RN |
10138-44-0 |
|---|---|
Product Name |
2-Ethoxy-4-methyl-3,4-dihydropyran |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
FYICJILYYFSSLQ-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C |
Canonical SMILES |
CCOC1CC(C=CO1)C |
Other CAS RN |
10138-44-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



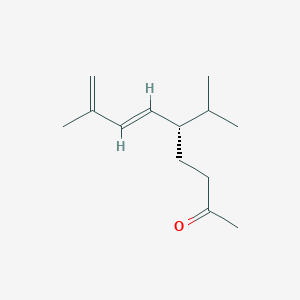
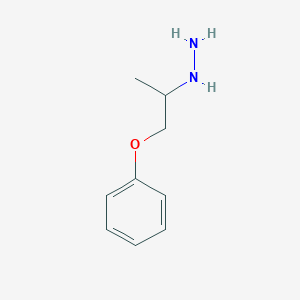
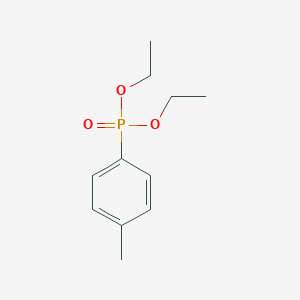

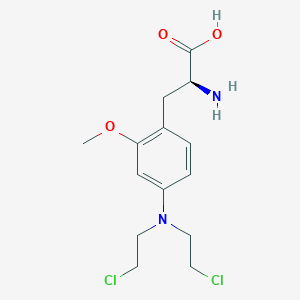
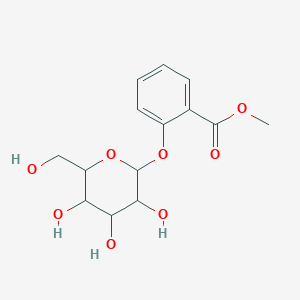
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
